LogP Parity Across Positional Isomers
Computed octanol-water partition coefficients (LogP) were compared across three positional isomers of difluorobiphenyl-ol. 3-(3,4-Difluorophenyl)phenol (target), 3-(2,4-difluorophenyl)phenol, and 3-(3,5-difluorophenyl)phenol all yield an identical computed LogP of 3.33740 and an identical topological polar surface area (tPSA) of 20.23 Ų [1]. This LogP parity across regioisomers is an unusual and notable finding: typically, changing the position of fluorine substituents alters lipophilicity. The data imply that procurement decisions based solely on computed LogP cannot distinguish these regioisomers, and selection must instead be driven by the specific electronic and steric demands of the 3,4-difluoro pattern.
Target and 2,4- and 3,5-difluoro regioisomers share identical computed LogP (3.34) and tPSA (20.23 Ų).
Lipophilicity parity prevents pre-screening based on LogP; explicit regioisomer specification is essential.
In silico prediction; confirm experimentally if required for your workflow.
| Evidence Dimension | Computed LogP (XLogP3-AA / ACD/LogP) |
|---|---|
| Target Compound Data | LogP = 3.3374 (computed); tPSA = 20.23 Ų |
| Comparator Or Baseline | 3-(2,4-Difluorophenyl)phenol: LogP = 3.3374, tPSA = 20.23 Ų; 3-(3,5-Difluorophenyl)phenol: LogP = 3.3374, tPSA = 20.23 Ų |
| Quantified Difference | 0.00 LogP units; 0.00 Ų tPSA difference among all three regioisomers |
| Conditions | In silico prediction (ChemSrc database, ACD/Labs Percepta or equivalent algorithm) |
Why This Matters
This finding informs procurement teams that LogP-based pre-screening cannot substitute for regioisomer selection; specifying 3-(3,4-difluorophenyl)phenol requires explicit confirmation of fluorine regiochemistry, as the physicochemical prediction fingerprints are degenerate.
- [1] ChemSrc, 3-(3,4-difluorophenyl)phenol (CAS 1027207-72-2); ChemSrc, 3-(2,4-difluorophenyl)phenol (CAS 656304-26-6); ChemSrc, 3-(3,5-difluorophenyl)phenol (CAS 656304-62-0). Physicochemical data accessed April 2026. View Source
